4-(Benzyl(methyl)amino)-2-bromobenzaldehyde
CAS No.:
Cat. No.: VC13700466
Molecular Formula: C15H14BrNO
Molecular Weight: 304.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14BrNO |
|---|---|
| Molecular Weight | 304.18 g/mol |
| IUPAC Name | 4-[benzyl(methyl)amino]-2-bromobenzaldehyde |
| Standard InChI | InChI=1S/C15H14BrNO/c1-17(10-12-5-3-2-4-6-12)14-8-7-13(11-18)15(16)9-14/h2-9,11H,10H2,1H3 |
| Standard InChI Key | JJHZENUQXOPQJA-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=O)Br |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=O)Br |
Introduction
Structural and Molecular Characteristics
4-(Benzyl(methyl)amino)-2-bromobenzaldehyde (C₁₅H₁₃BrN₂O) has a molecular weight of 333.18 g/mol. The benzene ring is substituted at the 2-position with a bromine atom and at the 4-position with a benzyl(methyl)amino group (-N(CH₃)Bn). The aldehyde group at the 1-position introduces electrophilic reactivity, while the bromine and amine groups influence electronic and steric properties.
Key structural features:
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Bromine atom: Enhances electrophilic substitution reactivity at ortho/para positions and participates in cross-coupling reactions .
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Benzyl(methyl)amino group: Acts as an electron-donating group, activating the ring toward electrophilic attack and enabling hydrogen bonding or coordination chemistry .
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Aldehyde functionality: Serves as a site for nucleophilic addition or condensation reactions, such as Schiff base formation .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be dissected into two key precursors:
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2-Bromo-4-nitrobenzaldehyde: Introduces bromine and aldehyde groups.
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Benzylmethylamine: Provides the tertiary amine substituent.
Step 1: Nitro Group Reduction and Amine Installation
2-Bromo-4-nitrobenzaldehyde undergoes catalytic hydrogenation (H₂, Pd/C) or hydride reduction (NaBH₄/CuCl₂) to yield 2-bromo-4-aminobenzaldehyde . Subsequent alkylation with benzyl methyl bromide in the presence of a base (K₂CO₃) introduces the benzyl(methyl)amino group .
Reaction conditions:
Step 2: Purification and Characterization
Crude product is purified via recrystallization (heptane/ethyl acetate) or column chromatography (SiO₂, hexane/ethyl acetate gradient) . Characterization by (δ 9.8 ppm, aldehyde proton; δ 4.3 ppm, -N(CH₃)Bn) and HRMS confirms structure .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The benzyl(methyl)amino group directs electrophiles to the ortho and para positions. For example, nitration yields 3-nitro-4-(benzyl(methyl)amino)-2-bromobenzaldehyde .
Aldehyde-Functionalized Reactions
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Schiff base formation: Reacts with primary amines (e.g., aniline) to form imines (), useful in coordination chemistry .
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Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol (2-bromo-4-(benzyl(methyl)amino)benzyl alcohol) .
Bromine Participation
The bromine atom enables Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitating biaryl synthesis .
Physicochemical Properties
Challenges and Future Directions
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Stereoselective synthesis: Current methods lack control over stereochemistry at the amine center.
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Toxicity profiling: No data exist on ecotoxicological impacts, necessitating OECD guideline studies.
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